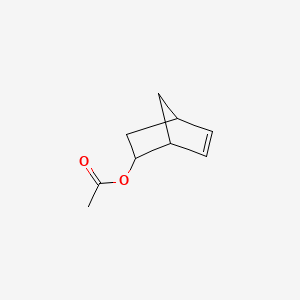

5-Norbornen-2-yl acetate

Beschreibung

Context within Functionalized Norbornene Chemistry

5-Norbornen-2-yl acetate (B1210297) belongs to the class of functionalized norbornenes, which are norbornene derivatives carrying at least one functional group. The norbornene framework itself is a bridged bicyclic hydrocarbon known formally as bicyclo[2.2.1]hept-5-ene. Its strained double bond is highly reactive, particularly in polymerization reactions.

The functionality of these derivatives, such as the acetate group in 5-norbornen-2-yl acetate, imparts specific properties to the molecule and any resulting polymers. The presence of the ester functionality allows for post-polymerization modification and introduces polarity, influencing the solubility and thermal properties of the final materials.

The synthesis of norbornene derivatives often occurs via the Diels-Alder reaction, a cycloaddition between a conjugated diene (like cyclopentadiene) and a substituted alkene (the dienophile). In the case of this compound, this reaction involves cyclopentadiene (B3395910) and vinyl acetate. This synthesis typically results in a mixture of two stereoisomers: endo and exo. The endo isomer, where the acetate group is oriented towards the longer bridge of the bicyclic system, is often the kinetic product of the Diels-Alder reaction due to secondary orbital interactions. scirp.org However, the exo isomer is thermodynamically more stable. scirp.org The ratio of these isomers can be influenced by reaction conditions and catalysis. scirp.orggoogle.com

Significance as a Monomer and Chemical Intermediate

The primary significance of this compound in chemical research stems from its dual role as a monomer and a chemical intermediate.

As a Monomer: this compound is a valuable monomer in two main types of polymerization:

Ring-Opening Metathesis Polymerization (ROMP): The strained norbornene ring readily undergoes ROMP in the presence of specific metal catalysts (e.g., ruthenium, osmium, or nickel-based systems) to yield high molecular weight polymers. illinois.educhemicalbook.comdergipark.org.tr The resulting polymer, poly(this compound), features a flexible polymer backbone with pendant acetate groups. illinois.edu These polymers have applications in creating materials with tunable properties. acs.org

Vinyl-Addition Polymerization: This type of polymerization proceeds with late-transition metal catalysts (e.g., nickel and palladium) and results in a saturated, rigid polymer backbone with the norbornene rings intact. researchgate.netgoogle.com Copolymers can be formed with other monomers, such as ethylene (B1197577), to create functionalized polyolefins. chemicalbook.comsigmaaldrich.comresearchgate.net For instance, copolymerization with ethylene using a nickel catalyst system can produce high molecular weight polyethylene (B3416737) bearing ester functionalities. chemicalbook.comresearchgate.net

As a Chemical Intermediate: The acetate group provides a reactive site for further chemical transformations.

It can be hydrolyzed to the corresponding alcohol, 5-norbornen-2-ol, which is another important intermediate for synthesizing other functionalized norbornenes.

It serves as a starting reagent for the synthesis of other complex molecules, such as urea (B33335) condensation products when reacted with α-dicarbonyl compounds using a bismuth triflate catalyst. chemicalbook.comsigmaaldrich.com

The combination of its polymerizability and its capacity for further functionalization makes this compound a versatile tool for synthetic chemists.

Overview of Key Research Domains

Research involving this compound is predominantly concentrated in the following domains:

Polymer Chemistry and Materials Science: This is the most extensive area of research for this compound. Scientists investigate its homopolymerization and copolymerization to create novel polymers with specific properties. dergipark.org.trresearchgate.net Research focuses on developing new catalyst systems to control polymer molecular weight, architecture (e.g., block copolymers), and the incorporation of functional groups. illinois.eduacs.orgnih.gov The resulting polymers are studied for applications in advanced materials, such as specialty plastics with high thermal stability, tailored solubility, and as platforms for further chemical modification. acs.orgresearchgate.net

Organic Synthesis: this compound is used as a precursor for synthesizing a variety of other organic molecules. chemicalbook.comsigmaaldrich.com The focus is often on stereoselective synthesis to obtain pure exo or endo isomers of its derivatives, which are important as intermediates for pharmaceuticals and other biologically active compounds. scirp.org

Catalysis: The polymerization of this compound serves as a benchmark reaction for testing the efficacy and tolerance of new olefin metathesis and addition polymerization catalysts. illinois.edudergipark.org.trsigmaaldrich.com The polar acetate group can be challenging for some catalysts, so successful polymerization demonstrates the robustness and functional group tolerance of the catalytic system. dergipark.org.tr

Data and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6143-29-9 | chemicalbook.comsigmaaldrich.comcookechem.com |

| Molecular Formula | C₉H₁₂O₂ | sigmaaldrich.comcookechem.com |

| Molecular Weight | 152.19 g/mol | sigmaaldrich.comcookechem.com |

| Appearance | Clear, colorless to faintly yellow liquid | chemicalbook.com |

| Boiling Point | 73-76 °C at 14 mmHg | chemicalbook.comsigmaaldrich.comcookechem.com |

| Density | 1.044 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comcookechem.com |

| Refractive Index (n20/D) | 1.47 | chemicalbook.comsigmaaldrich.comcookechem.com |

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula | Role |

|---|---|---|---|

| This compound | Bicyclo[2.2.1]hept-5-en-2-yl acetate | C₉H₁₂O₂ | Main subject, Monomer, Intermediate |

| Norbornene | Bicyclo[2.2.1]hept-2-ene | C₇H₁₀ | Parent compound, Monomer |

| Cyclopentadiene | C₅H₆ | Reagent for Diels-Alder synthesis | |

| Vinyl acetate | C₄H₆O₂ | Reagent for Diels-Alder synthesis | |

| 5-Norbornen-2-ol | Bicyclo[2.2.1]hept-5-en-2-ol | C₇H₁₀O | Intermediate, Monomer |

| Ethylene | Ethene | C₂H₄ | Comonomer |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRVXAXXGJZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26936-09-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26936-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40967002 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6143-29-9, 5257-37-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxy-5-norbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6143-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norborn-5-en-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Aspects of 5 Norbornen 2 Yl Acetate and Its Precursors

Diels-Alder Cycloaddition Routes to Norbornene Derivatives

The primary method for synthesizing the norbornene scaffold is the Diels-Alder reaction, a cycloaddition between a conjugated diene, typically cyclopentadiene (B3395910), and a dienophile, such as an acrylic compound. scirp.orgscirp.org This reaction is renowned for its high degree of stereoselectivity.

Control of Endo/Exo Isomer Ratios in Synthesis

The Diels-Alder reaction between cyclopentadiene and acrylic compounds is inherently endo-selective. scirp.orgscirp.org This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile. Consequently, the initial product mixture is rich in the endo isomer. For instance, the conventional Diels-Alder synthesis of methyl 5-norbornene-2-carboxylate results in an endo/exo ratio of approximately 80/20. scirp.orgscirp.org

While the kinetically favored product is the endo isomer, the exo isomer is often the thermodynamically more stable and desired product for specific applications like ring-opening metathesis polymerization (ROMP) and photoresist materials. scirp.orgjst.go.jp The exo-isomer can exhibit higher reactivity in ROMP and can avoid undesirable side reactions, such as lactonization, during the synthesis of photoresist monomers. scirp.org Therefore, methods to control and shift the isomer ratio towards the exo form are of significant practical importance.

Impact of Reaction Conditions on Isomer Selectivity

Several reaction parameters can be manipulated to influence the endo/exo ratio. The use of Lewis acid catalysts is known to enhance the endo-selectivity of the Diels-Alder reaction. scirp.orgscirp.org

Conversely, achieving a higher proportion of the exo isomer often involves post-synthesis isomerization. Thermal conditions can promote the conversion of the kinetically favored endo isomer to the more thermodynamically stable exo isomer. latech.edu For example, heating endo-norborn-5-ene-2,3-dicarboxylic anhydride (B1165640) at high temperatures can shift the equilibrium towards the exo form. latech.edu Microreactor technology has demonstrated that at elevated temperatures (e.g., 260 °C), an exo/endo ratio of up to 1.19:1 can be achieved rapidly. latech.edu The choice of solvent can also play a role, with studies showing that solvents like 1,2-dimethoxybenzene (B1683551) can be effective for thermal isomerization. sioc-journal.cn Furthermore, the addition of sterically bulky carboxylic acids as additives in certain rhodium-catalyzed reactions has been shown to dramatically improve endo-selectivity in hydroarylation reactions, a different type of addition to norbornene. nih.govresearchgate.net

Stereo-selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid from Endo-rich Precursors

Given the inherent endo-selectivity of the Diels-Alder reaction, strategies have been developed to convert the abundant endo isomers into the desired exo products. These methods primarily involve isomerization and selective reaction of the target isomer.

Base-Promoted Isomerization Strategies

Base-promoted isomerization is an effective method for converting endo-rich mixtures of norbornene esters to a thermodynamically controlled equilibrium of endo and exo isomers. scirp.orgscirp.org This process relies on the presence of an acidic proton at the α-position to the carbonyl group. In the presence of a strong base, this proton can be removed to form a carbanion intermediate. scirp.orgscirp.org This intermediate has a low activation barrier for inversion, allowing for the interconversion between the endo and exo forms until a thermodynamic equilibrium is reached. scirp.org

Studies have shown that strong bases like sodium tert-butoxide (tBuONa) are highly effective in promoting rapid isomerization. scirp.orgscirp.orgresearchgate.net With tBuONa, the equilibrium can be reached quickly, even at room temperature, resulting in an exo content of approximately 60%. scirp.orgscirp.orgresearchgate.net

Kinetically Selective Hydrolysis Mechanisms

A powerful strategy to obtain a high yield of the exo-acid is to couple the base-promoted isomerization with a kinetically selective hydrolysis. scirp.orgresearchgate.net The principle behind this method is that the rate of hydrolysis of the exo-ester is significantly faster than that of the endo-ester, primarily due to reduced steric hindrance from the norbornene ring structure. scirp.orgresearchgate.net

The following table summarizes the effect of hydrolysis conditions on the stereoselectivity of 5-norbornene-2-carboxylic acid synthesis.

| Base | Water (equivalents) | Temperature (°C) | Final endo/exo Ratio of Acid |

| tBuONa | 1 | Room Temperature | 18/82 |

| tBuONa | Excess | Room Temperature | High endo content |

Preparation of Functionalized Norbornene Derivatives for Polymerization

Functionalized norbornene derivatives are valuable monomers for creating polymers with specific properties, such as high thermal stability and transparency, making them suitable for optical and electronic applications. scirp.orgscirp.orgresearchgate.net The functionality can be introduced either before or after the Diels-Alder reaction.

One approach involves the palladium-catalyzed cyanoesterification of norbornadiene, which can produce doubly functionalized norbornene monomers with both cyano and ester groups, exhibiting exo-selectivity. elsevierpure.com These monomers can then be polymerized via ring-opening metathesis polymerization (ROMP) using catalysts like the second-generation Grubbs' catalyst. elsevierpure.com

Another strategy is to synthesize norbornene derivatives with specific functional groups that can be later modified. For instance, norbornene monomers with ester groups can be synthesized and subsequently polymerized. nih.gov The resulting polymers can then be hydrolyzed to introduce carboxylic acid functionalities. researchgate.net The choice of the endo or exo isomer of the monomer is critical as it affects the polymerization reactivity and the properties of the final polymer. jst.go.jp For example, the exo-isomer of a norbornene carboxylic ester generally shows higher reactivity in living ROMP than its endo counterpart. scirp.org

The preparation of these functionalized monomers often involves standard organic synthesis techniques following the initial Diels-Alder cycloaddition. For example, 5-norbornene-2-carboxylic acid can be esterified with an alcohol in the presence of an acid catalyst to produce the corresponding ester. google.com

Polymerization Chemistry of 5 Norbornen 2 Yl Acetate

Homopolymerization Studies of 5-Norbornen-2-yl Acetate (B1210297)

The homopolymerization of 5-Norbornen-2-yl acetate has been successfully achieved using nickel-based catalyst systems. Specifically, the catalyst system involving [N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η¹-CH₂Ph)(PMe₃) in conjunction with Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel) has been shown to be effective. acs.org This process yields polymers with high molecular weights and narrow molecular weight distributions, indicating a controlled polymerization process. acs.org Research into the vinyl-addition polymerization of similar functionalized norbornenes, such as 5-norbornene-2-methyl acetate, using palladium complexes has also been explored, demonstrating the versatility of transition metal catalysts in polymerizing these sterically hindered and functionalized cyclic monomers. researchgate.net

Copolymerization of this compound with Olefin Monomers

Copolymerization represents the most explored route for utilizing this compound, as it allows for the direct incorporation of ester functionalities into commercially important polyolefins like polyethylene (B3416737) and into specialized materials like Cyclic Olefin Polymers (COPs).

The copolymerization of this compound with ethylene (B1197577) is a key strategy for producing functionalized polyethylene. This approach is challenging because the polar acetate group can deactivate traditional Ziegler-Natta catalysts. However, specialized late-transition metal catalysts have overcome this issue.

Researchers have successfully synthesized high molecular weight functionalized polyethylene by copolymerizing ethylene and this compound. acs.orgnih.gov Using a nickel catalyst system, specifically L(ⁱPr₂)Ni(η¹-CH₂Ph)(PMe₃) (where L is N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide) and Ni(COD)₂, copolymers bearing ester functionalities were produced. acs.org For instance, a copolymerization reaction conducted for 90 minutes with an initial this compound concentration of 0.15 M produced a high molecular weight polymer. acs.org The development of such catalyst systems is a significant advancement, as the direct synthesis of polar functionalized high-molecular-weight polyethylene has been a long-standing challenge in polymer science. nih.gov The resulting materials combine the desirable physical properties of polyethylene with the enhanced adhesion and compatibility afforded by the polar acetate groups.

A critical aspect of ethylene and this compound copolymerization is the ability to control the ratio of the two monomers within the polymer chain. acs.org This control allows for the tailoring of the polymer's properties, such as its polarity and crystallinity. acs.orgnih.gov A quasi-living polymerization characteristic has been demonstrated using a nickel catalyst system, where the monomer incorporation can be precisely manipulated by adjusting the ethylene pressure. acs.org

At low ethylene pressure (e.g., 50 psi), the incorporation of the bulkier, functionalized monomer, this compound, is significant, resulting in an amorphous copolymer with approximately 25 mol % of the norbornene derivative. acs.org Conversely, when the ethylene pressure is increased dramatically (e.g., to 1100 psi), the incorporation of this compound drops to just 1-2 mol %, leading to a semicrystalline copolymer that more closely resembles polyethylene. acs.org This pressure-dependent control has been exploited to create block copolymers, where an initial block with high acetate content is formed at low pressure, followed by a second block with low acetate content grown at high pressure. acs.orgnih.gov

The table below summarizes experimental data illustrating the control over monomer incorporation in the synthesis of block copolymers. The "Block 1" data represents the polymer segment formed at a lower ethylene pressure (50 psi) for a time T1, after which the pressure was increased to form the second block.

| Entry | T1 (min) | Mn Block 1 ( kg/mol ) | mol % 1 in Block 1 | Mn Final ( kg/mol ) | mol % 1 Overall | PDI (Mw/Mn) |

| 1 | 15 | 17.5 | 25 | 29.5 | 16 | 1.14 |

| 2 | 30 | 33.6 | 25 | 45.4 | 19 | 1.15 |

| 3 | 60 | 66.8 | 24 | 102.0 | 16 | 1.16 |

| 4 | 90 | 97.0 | 23 | 128.0 | 18 | 1.18 |

Data sourced from research on block copolymerization of ethylene and this compound (1). acs.org

Beyond ethylene, this compound can be copolymerized with norbornene itself or other norbornene derivatives. This process is a powerful method for synthesizing functionalized Cyclic Olefin Polymers (COPs), which are valued for their high transparency, good heat resistance, and low moisture absorption. mdpi.comresearchgate.net

The synthesis of COPs with ester functionalities can be achieved through the efficient ring-opening metathesis copolymerization (ROMP) of a norbornene derivative, such as 5-norbornene-2-yl methylacetate, with another bulky cyclic olefin monomer. mdpi.comresearchgate.net This reaction is often followed by hydrogenation of the double bonds in the polymer backbone to improve thermal and chemical stability. mdpi.com

By utilizing catalysts like the Grubbs first-generation catalyst, researchers can create copolymers where the properties are directly modulated by the feed ratio of the comonomers. mdpi.com For example, the glass transition temperature (Tg), a critical property for high-performance optical and medical applications, linearly decreases with an increasing content of the ester-functionalized comonomer. mdpi.comresearchgate.net This allows for the precise tuning of the material's dimensional stability at elevated temperatures. Furthermore, the incorporation of the polar ester groups can be used to adjust the hydrophilicity of the COP surface, as measured by static water contact angles. mdpi.com This functionalization expands the applications of COPs into areas requiring improved adhesion, miscibility, or printability. researchgate.net

Copolymerization with Norbornene and Other Norbornene Derivatives

Reactivity Ratios in Copolymerization Systems

The reactivity ratios of monomers in a copolymerization system are critical parameters that dictate the composition and microstructure of the resulting copolymer. These ratios, denoted as r₁ and r₂, express the relative rate at which a growing polymer chain ending in one monomer unit adds another unit of the same monomer versus adding a unit of the comonomer youtube.com. For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ (The ratio of the rate constant for the propagation of a chain ending in M₁ with M₁ versus M₂)

r₂ = k₂₂ / k₂₁ (The ratio of the rate constant for the propagation of a chain ending in M₂ with M₂ versus M₁)

The values of these ratios predict the copolymer structure:

r₁r₂ = 1 : Ideal or random copolymerization where the monomer units are incorporated randomly.

r₁ and r₂ < 1 : A tendency towards alternating copolymerization.

r₁ and r₂ > 1 : A tendency towards block copolymerization.

In the context of this compound, its copolymerization with ethylene has been explored using specific nickel catalyst systems. Studies have demonstrated the ability to create block copolymers by manipulating the pressure of ethylene during the polymerization process nih.gov. This approach allows for the synthesis of an initial block at low ethylene pressure, followed by the growth of a second, different block when the pressure is increased nih.gov. The successful formation of these distinct block structures inherently indicates a significant difference in the reactivity of this compound and ethylene under these catalytic conditions, a hallmark of systems where reactivity ratios are not equal. While specific r₁ and r₂ values for this system were not detailed, the production of microphase-separated block copolymers confirms a non-random incorporation of the two monomers nih.gov.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique particularly effective for strained cyclic olefins like norbornene derivatives ilpi.comwikipedia.org. The primary thermodynamic driving force for the reaction is the relief of ring strain inherent in the monomer ilpi.comwikipedia.org. This compound, with its strained bicyclic structure, is an excellent substrate for ROMP, leading to the formation of unsaturated polymers with the acetate functional group preserved as a pendant group on the polymer backbone. The living nature of many ROMP systems allows for precise control over polymer molecular weight and the synthesis of well-defined block copolymers ilpi.com.

Catalytic Systems for ROMP (e.g., Osmium, Ruthenium)

A variety of transition metal complexes, primarily involving ruthenium and osmium, have been shown to effectively catalyze the ROMP of this compound.

The dinuclear osmium complex Cp₂Os₂Br₄ (where Cp is the pentamethylcyclopentadienyl ligand) serves as a precatalyst for the ROMP of this compound illinois.edu. While the complex itself can initiate polymerization, its activity is significantly enhanced by the addition of an alkylaluminum co-catalyst, such as trimethylaluminum (AlMe₃) or methylaluminoxane (B55162) (MAO). In refluxing aqueous ethanol, Cp*₂Os₂Br₄ alone can polymerize this compound, yielding 5.8 kg of polymer per mole of osmium catalyst illinois.edu. However, when activated with AlMe₃ in dichloromethane (CH₂Cl₂), the catalytic efficiency dramatically increases, producing 58.2 kg of polymer per mole of catalyst at room temperature illinois.edu.

| Catalyst System | Solvent/Conditions | Polymer Yield (kg polymer / mol catalyst) | Reference |

|---|---|---|---|

| Cp₂Os₂Br₄ | Refluxing aqueous ethanol | 5.8 | illinois.edu |

| Cp₂Os₂Br₄ / AlMe₃ | CH₂Cl₂ / Room Temperature | 58.2 | illinois.edu |

The first-generation Grubbs' catalyst, [Ru(CHPh)(Cl)₂(PCy₃)₂], is a versatile and widely used initiator for ROMP odu.edu. A key advantage of Grubbs-type ruthenium catalysts is their remarkable tolerance to a wide range of polar functional groups, making them highly suitable for the polymerization of monomers like this compound without protecting the ester functionality odu.eduunifr.ch. This catalyst is known to facilitate living polymerizations of norbornene derivatives, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, as well as the creation of block copolymers nsf.govnih.gov. Its effectiveness has been demonstrated in the statistical copolymerization of norbornene and cyclopentene, showcasing its utility for strained ring systems nih.gov.

Beyond the first-generation Grubbs' catalyst, a broader family of ruthenium alkylidene complexes is effective for the ROMP of norbornene derivatives. Second-generation Grubbs' catalysts, which replace a phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC), often exhibit higher activity researchgate.net. Heterobimetallic complexes, such as a Ruthenium-Nickel system, have also been developed as pre-catalysts. These systems require activation, for instance by ethyl diazoacetate (EDA), to generate the active ruthenium alkylidene species that initiates the polymerization of norbornene rsc.org. Furthermore, arene-stabilized ruthenium complexes can serve as precursors that form the catalytically active alkylidene in situ, though this pathway can be associated with high activation energy barriers for certain norbornene substrates acs.org.

Mechanistic Aspects of ROMP of this compound

The accepted mechanism for ROMP, as proposed by Chauvin, involves the reaction between the transition metal alkylidene catalyst and the cyclic olefin wikipedia.orgunifr.ch. The process consists of the following key steps:

Coordination : The double bond of the this compound monomer coordinates to the ruthenium metal center of the catalyst.

[2+2] Cycloaddition : A concerted [2+2] cycloaddition reaction occurs between the coordinated olefin and the metal-carbon double bond of the alkylidene, forming a highly strained metallacyclobutane intermediate wikipedia.org.

Cycloreversion : The metallacyclobutane ring opens in a retro-[2+2] cycloaddition reaction. This step relieves the ring strain of the original monomer and regenerates a metal alkylidene at the end of the newly extended polymer chain ilpi.com.

Propagation : The new propagating alkylidene species is then free to react with another monomer molecule, continuing the chain growth process.

For norbornene-based monomers, research has shown that the substituent attached to the norbornene ring—referred to as the anchor group—can significantly influence the rate of polymerization nsf.govrsc.org. The electronic properties of this group affect the Highest Occupied Molecular Orbital (HOMO) energy of the monomer. A higher HOMO energy in the norbornene derivative generally correlates with a faster propagation rate (kₚ) during ROMP nsf.govrsc.org. This suggests that the electronic nature of the acetate group in this compound plays a direct role in its polymerization kinetics.

Polymerization Kinetics and Yield Optimization in ROMP

The Ring-Opening Metathesis Polymerization (ROMP) of functionalized norbornenes, including those with ester groups like this compound, is a chain growth process driven by the relief of ring strain. rsc.org The kinetics of ROMP are significantly influenced by the structure of both the monomer and the catalyst.

The electronic properties of the monomer's anchor group—the atoms connecting the norbornene unit to the side chain—also have a pronounced effect on the propagation rate constant (kₚ). nsf.gov For the polymerization to proceed, the reaction involves the π electrons of the monomer's olefin. nsf.gov Therefore, factors that influence the energy of the monomer's Highest Occupied Molecular Orbital (HOMO), which is centered on the olefin, can directly affect the polymerization kinetics. nsf.gov

Yield optimization in ROMP can be achieved by carefully controlling these parameters. Key strategies include:

Monomer Purity and Stereochemistry: Utilizing the more reactive exo isomer of this compound can significantly increase polymerization rates.

Catalyst Selection: The choice of catalyst, such as first-generation (G1) or third-generation (G3) Grubbs catalysts, affects initiation and propagation rates differently depending on the monomer structure. nsf.gov

Addition Polymerization of this compound (Vinyl-type Polymerization)

In contrast to ROMP, vinyl-type addition polymerization of this compound proceeds by opening the double bond of the norbornene ring while leaving the bicyclic structure intact. This method is catalyzed by various late-transition metal complexes, most notably those based on nickel and palladium.

Nickel-based catalysts are effective for the vinyl addition polymerization of norbornene and its functionalized derivatives.

A specific catalytic system for the polymerization of 5-Norbornen-2-yl-acetate involves a bis-(β-ketonaphthylamino) nickel(II) complex activated by co-catalysts tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and triethylaluminium (AlEt₃). ciac.jl.cnsciengine.com Research into this system has shown that polymerization conditions such as temperature and time significantly influence the outcome. ciac.jl.cnsciengine.com The resulting poly(this compound) is characterized as a vinyl-type polymer with moderate molecular weights. sciengine.com These polymers are typically non-crystalline, exhibit good thermal stability, and are soluble in many common solvents. sciengine.com

Table 1: Effect of Polymerization Conditions on this compound Polymerization using Bis(β-ketonaphthylamino)Ni(II) System Note: The following table is a representative compilation based on typical findings in the literature; specific values are illustrative.

| Temperature (°C) | Time (h) | Monomer/Catalyst Ratio | Yield (%) | Molecular Weight (Mₙ, g/mol ) |

|---|---|---|---|---|

| 25 | 1 | 1000:1 | 65 | 45,000 |

| 25 | 4 | 1000:1 | 85 | 48,000 |

| 50 | 1 | 1000:1 | 78 | 42,000 |

A series of neutral nickel(II) complexes featuring β-ketiminato ligands have demonstrated high efficiency in the copolymerization of norbornene with its polar derivatives, including monomers with acetate groups. cjps.org X-ray crystallographic analysis of some of these complexes confirms they adopt a near-square-planar geometry. cjps.org These catalysts show a remarkable tolerance for polar functional groups like esters. cjps.org

Similarly, neutral Ni(II) complexes with aryloxide imidazolidin-2-imine bidentate ligands also adopt an almost square-planar geometry and show very high activities for norbornene addition polymerization when activated by a cocatalyst like methylaluminoxane (MAO). iucc.ac.ilresearchgate.net While not explicitly detailed for this compound homopolymerization, their high activity with norbornene suggests potential applicability for its functionalized derivatives. iucc.ac.ilresearchgate.net The catalytic activity of these systems can be influenced by substituents on the ligands; for example, complexes with strong electron-withdrawing groups may exhibit higher activity at elevated temperatures. cjps.org

Palladium-based catalysts are also widely used for the vinyl polymerization of norbornene-type monomers, showing high activity and functional group tolerance.

Cationic (η³-allyl)palladium(II) complexes are particularly effective catalysts for the polymerization of norbornene esters. researchgate.netdocumentsdelivered.com Systems generated in situ from (η³-allyl)palladium precursors coordinated with N-heterocyclic carbene (NHC) ligands are active for the olefin polymerization of monomers like 5-norbornene-2-methyl acetate. researchgate.netdocumentsdelivered.com The catalytic activity, polymer yield, and molecular weight are highly dependent on reaction conditions such as the solvent and temperature. researchgate.net The structure of the catalyst itself, including the substituents on the allyl group and the nature of the counter-anion, also plays a critical role. researchgate.net Generally, an increase in the bulkiness of the allyl group can lead to increased catalytic activity. researchgate.net

Another class of highly active catalysts is based on cationic η³-allylpalladium complexes coordinated by phosphine ligands, which are activated by salts of weakly coordinating anions. researchgate.netfigshare.com These multicomponent systems can be formed by adding a salt like Na[B(3,5-(CF₃)₂C₆H₃)₄] to an (η³-allyl)Pd(X)(PR₃) precursor, where X can be acetate, chloride, or trifluoroacetate. researchgate.netfigshare.com

Table 2: Influence of Catalyst Structure and Conditions on Polymerization of Norbornene Esters using (η³-Allyl)palladium(II) Systems Note: The following table is a representative compilation based on typical findings in the literature; specific values are illustrative.

| Allyl Substituent | Counter-anion | Temperature (°C) | Yield (%) | Molecular Weight (Mₙ, g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| H | PF₆⁻ | 25 | 70 | 85,000 | 1.8 |

| H | SbF₆⁻ | 25 | 82 | 92,000 | 1.7 |

| Cinnamyl | PF₆⁻ | 25 | 85 | 110,000 | 1.6 |

Catalyst Systems and Mechanistic Considerations in 5 Norbornen 2 Yl Acetate Polymerization

Ligand Design and its Influence on Catalytic Activity and Monomer Tolerance

The architecture of the ligands coordinated to the metal center plays a critical role in determining the catalyst's performance. Both steric and electronic properties of the ligands can be fine-tuned to enhance catalytic activity and tolerance towards the polar acetate (B1210297) group of the monomer.

For nickel-based catalysts, the use of bulky ligands has been shown to produce polymers with higher molecular weights. The steric hindrance provided by these ligands can influence the rate of chain transfer reactions, thereby leading to the formation of longer polymer chains. Furthermore, the electronic nature of the ligand can modulate the catalytic activity; electron-deficient ligands have been found to increase the activity of nickel catalysts in olefin polymerization acs.org. The strategic design of ligands, such as the α-diimine ligands with bulky ortho-isopropyl substituents on the aryl moieties, increases steric hindrance around the metal center, which is a key feature for effective late transition metal catalysts mdpi.com.

In the realm of palladium catalysts, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands. Their strong σ-donating ability forms stable complexes with palladium, which often translates to high catalytic activity in norbornene polymerization acs.orgrsc.org. The steric bulk of the substituents on the NHC ligand is a crucial parameter; for instance, bulky substituents on both the imine and NHC moieties of imine-N-heterocyclic carbene palladium complexes have been synthesized to enhance catalytic performance acs.org. These bulky cationic palladium complexes can even polymerize norbornene without the need for a co-catalyst and exhibit high thermal stability acs.org.

Phosphine (B1218219) ligands also significantly impact the catalytic process through both steric and electronic effects nih.govgessnergroup.comnih.gov. The electronic properties of monodentate phosphine ligands can influence the diastereoselectivity of palladium-catalyzed reactions nih.gov. The nature of the phosphine ligand in catalyst systems like [Pd(acac)(PR₃)₂]/BF₃·OEt₂ has a strong influence on the catalytic activity in the polymerization of functionalized norbornenes researchgate.net.

The strategic functionalization of nanoparticles with polymer ligands represents another avenue for enhancing catalytic activity. This approach can lead to a significant increase in catalytic efficiency in colloidal solutions while maintaining excellent stability over several catalytic cycles.

| Ligand Type | Metal Center | Key Design Features | Influence on Polymerization |

| β-ketiminato | Nickel | Bulky and electron-deficient substituents | Increased activity, higher molecular weight, more branched polymers acs.org |

| α-diimine | Nickel | Bulky ortho-aryl substituents | Increased steric hindrance, high activity mdpi.com |

| Imine-N-heterocyclic carbene | Palladium | Bulky substituents on imine and NHC moieties | High activity, high thermal stability, potential for co-catalyst-free polymerization acs.org |

| Phosphine | Palladium | Varied electronic and steric properties | Control over catalytic activity and selectivity nih.govresearchgate.net |

Role of Co-catalysts and Activators (e.g., B(C₆F₅)₃, AlEt₃, Methylaluminoxane (B55162) (MAO))

The activation of late-transition metal pre-catalysts is a critical step in initiating the polymerization of 5-norbornen-2-yl acetate. Co-catalysts, or activators, are essential for generating the active cationic species responsible for catalysis. Commonly employed activators include tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), triethylaluminum (B1256330) (AlEt₃), and methylaluminoxane (MAO).

B(C₆F₅)₃ is a powerful Lewis acid that can abstract an alkyl or hydride group from the metal pre-catalyst, generating a highly active cationic metal center hhu.de. It is often used in combination with a trialkylaluminum species like AlEt₃, which acts as a scavenger for impurities and an alkylating agent. The B(C₆F₅)₃/AlEt₃ system has been successfully used to activate nickel complexes for the polymerization of norbornene derivatives hhu.de. The use of B(C₆F₅)₃ as a co-catalyst has been shown to lead to high yields of polynorbornene hhu.de.

Methylaluminoxane (MAO) is another widely used and highly effective activator for a variety of late-transition metal catalysts nih.gov. MAO can act as both an alkylating agent and a Lewis acid, converting the neutral pre-catalyst into a catalytically active cationic species. Aryloxide-N-heterocyclic carbene ligated palladacycles, when activated with MAO, have demonstrated excellent catalytic activities in the addition polymerization of norbornene, reaching up to 10⁷ g of polymer per mole of palladium per hour acs.org. Similarly, palladium complexes with N-heterocyclic carbene ligands have shown ultra-high catalytic activities for norbornene polymerization after being treated with MAO rsc.org.

The choice and combination of the pre-catalyst and the co-catalyst are crucial for achieving successful polymerization of norbornene monomers bearing polar functional groups psu.edu. The nature of the activator can significantly influence the catalytic activity and the molecular weight of the resulting polymer.

| Co-catalyst / Activator | Function | Metal Catalyst Examples |

| B(C₆F₅)₃ | Lewis acid, abstracts alkyl/hydride group to generate cationic active species | Nickel and Palladium complexes hhu.dehhu.deresearchgate.net |

| AlEt₃ | Scavenger, alkylating agent (often used with B(C₆F₅)₃) | Nickel and Palladium complexes |

| Methylaluminoxane (MAO) | Alkylating agent and Lewis acid activator | Palladium and Nickel complexes rsc.orgacs.orgresearchgate.net |

Isomer Specificity in Catalysis (Endo vs. Exo Isomers)

The stereochemistry of the this compound monomer, specifically the endo versus exo orientation of the acetate substituent, has a profound impact on its polymerization behavior. This isomer specificity is a critical consideration in the design of catalytic systems and the control of the resulting polymer's microstructure.

A general and well-documented observation in the polymerization of substituted norbornenes is the higher reactivity of the exo isomer compared to the endo isomer rsc.orgresearchgate.netrsc.org. This difference in reactivity has been observed in both ring-opening metathesis polymerization (ROMP) and vinyl addition polymerization. Kinetic studies on the copolymerization of ethylene (B1197577) with 5-norbornene-2,3-dicarboxylic anhydride (B1165640) isomers revealed that the polymerization rate of the exo-isomer was faster than that of the corresponding endo-isomer rsc.org. This leads to higher polymerization activities, greater monomer incorporation, and higher molecular weight polymers when the exo isomer is used rsc.org. The steric hindrance imposed by the endo substituent is believed to impede the coordination of the monomer to the catalytic center, thus slowing down the rate of polymerization nsf.gov.

The presence of the ester functional group in this compound introduces the possibility of intramolecular coordination, or chelation, of the carbonyl oxygen to the metal center of the catalyst. This chelating effect can significantly influence the catalyst's stability and activity. It is known that in the ROMP of norbornene acid esters, the carbonyl oxygen of the ester group can chelate to the active ruthenium catalyst, forming a six-membered intramolecular complex rsc.org. This chelation can lead to a decrease in the polymerization rate researchgate.netnsf.gov. The formation of such chelates is thought to be partly responsible for the observed decrease in polymerization rate for functional norbornene derivatives researchgate.net. The coordinating ability of the functional group can play an even more significant role in attenuating polymerization than its size researchgate.net.

Density Functional Theory (DFT) calculations have provided valuable insights into the mechanistic details of catalyst-isomer interactions and have corroborated experimental observations regarding the differential reactivity of endo and exo isomers. DFT studies on the ROMP of ester-substituted norbornene monomers have shown that the transition state energy for the formation of the metallacyclobutane ring, which is the rate-determining step, is higher for the endo monomer compared to the exo monomer nsf.gov. This higher energy barrier for the endo isomer is consistent with the experimentally observed slower polymerization rate nsf.gov. Computational assessments combining DFT with steric and electronic analyses have been used to rationalize the influence of ligand structure on polymer microstructure in stereoselective olefin polymerization mdpi.com. These theoretical studies help to elucidate how subtle changes in the ligand and monomer structure can affect the stereoselectivity of the polymerization process mdpi.com.

Catalyst Stability and Deactivation Pathways

The stability of the catalyst under polymerization conditions is crucial for achieving high monomer conversion and producing polymers with desired characteristics. Catalyst deactivation can occur through various pathways, particularly in the polymerization of polar functionalized monomers like this compound.

One of the primary deactivation pathways involves the coordination of the polar functional group of the monomer to the Lewis-acidic metal center researchgate.net. This is often referred to as the "polar monomer problem" digitellinc.com. The oxygen atoms of the acetate group can act as Lewis bases and coordinate to the metal center, which can compete with the coordination of the olefin's double bond, thereby inhibiting chain propagation researchgate.net. In some cases, this coordination can be strong enough to form stable chelates that effectively poison the catalyst.

External coordinating molecules, including monomers with oxygen-donor groups, can compete for coordination sites on the palladium catalyst and inhibit the reaction researchgate.net. The strong σ-donating ability of N-heterocyclic carbene ligands can lead to the formation of more stable metal complexes compared to their phosphine-based counterparts, which can help to address the deactivation issues commonly observed with phosphine-based catalysts rsc.org. Additionally, the design of heterogeneous nickel catalysts has been shown to increase thermal stability, allowing for copolymerization of ethylene with polar monomers at elevated temperatures acs.org.

Advanced Structural and Performance Characterization of 5 Norbornen 2 Yl Acetate Derived Polymers

Spectroscopic Analysis of Polymer Microstructure

Spectroscopic methods are indispensable for probing the detailed microstructural features of poly(5-Norbornen-2-yl acetate). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the polymer's composition, the stereochemical arrangement of its repeating units (tacticity), and the successful incorporation of monomers into the polymer chain.

NMR spectroscopy is a powerful, non-destructive technique for determining the detailed structure of polymers. Both ¹H and ¹³C NMR are utilized to analyze polymers of 5-Norbornen-2-yl acetate (B1210297), yielding critical information on monomer conversion, polymer composition, and tacticity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(this compound) allows for the confirmation of polymerization by observing the disappearance of the vinyl proton signals of the norbornene monomer (typically in the 5.9-6.2 ppm range) and the appearance of broad signals corresponding to the saturated polymer backbone. The integration of the acetate methyl proton signal (around 2.0 ppm) against the backbone proton signals can be used to confirm the composition and the successful incorporation of the monomer unit.

¹³C NMR Spectroscopy: ¹³C NMR provides more detailed information about the polymer microstructure, particularly tacticity. The chemical shifts of the carbon atoms in the polymer backbone are sensitive to the stereochemical arrangement of the neighboring monomer units. For polynorbornenes, the olefinic carbon signals in Ring-Opening Metathesis Polymerization (ROMP) derived polymers can distinguish between cis and trans double bonds. In vinyl-addition polymerization, the backbone aliphatic carbons are sensitive to the relative stereochemistry of adjacent repeat units (dyads) and longer sequences (triads, pentads). Differences in chemical shifts can indicate a preference for isotactic (meso, m) or syndiotactic (racemo, r) sequences. For instance, in related polynorbornene systems, distinct signals for mm, mr, and rr triads can often be resolved, allowing for a quantitative assessment of the polymer's stereoregularity.

Table 1: Representative ¹³C NMR Chemical Shifts for Determining Tacticity in Polynorbornene-type Polymers

| Carbon Atom | Dyad/Triad | Chemical Shift (ppm) |

| Backbone Methine | m | 42.62 |

| r | 42.68 | |

| Backbone Methylene | mm | 33.24 |

| mr | - | |

| rr | 33.19 |

This table presents representative data for analogous polynorbornene systems to illustrate how tacticity is determined. Actual chemical shifts for poly(this compound) may vary.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer, confirming the monomer's incorporation and monitoring the polymerization process. The FTIR spectrum of poly(this compound) is characterized by the presence of specific absorption bands.

The most prominent peak is the strong carbonyl (C=O) stretch of the acetate group, which typically appears around 1735 cm⁻¹. The presence of this band is a clear indicator of the successful incorporation of the this compound monomer into the polymer chain. Other characteristic peaks include the C-O stretching of the ester group, usually found in the 1240-1230 cm⁻¹ region, and the C-H stretching and bending vibrations of the norbornane (B1196662) backbone and the acetate's methyl group. The disappearance of the C=C stretching vibration from the norbornene ring of the monomer (around 1570 cm⁻¹) confirms that polymerization has occurred across the double bond.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H Stretch | Aliphatic (Backbone) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1450 | C-H Bend | Methylene (-CH₂-) |

| ~1370 | C-H Bend | Methyl (-CH₃) |

| ~1235 | C-O Stretch | Ester |

| ~1020 | C-O Stretch | Ester |

This table is based on characteristic vibrational frequencies for acetate-containing polymers.

Determination of Molecular Weight and Polydispersity

The molecular weight and its distribution are fundamental properties of a polymer that dictate many of its physical characteristics, including mechanical strength and melt viscosity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of polymers. netzsch.com The method separates polymer molecules based on their hydrodynamic volume in solution. netzsch.com Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample can be determined.

The choice of eluent is critical for GPC analysis; common solvents for polynorbornenes include tetrahydrofuran (B95107) (THF) and chloroform. The resulting GPC trace provides a visual representation of the molecular weight distribution. A narrow PDI (closer to 1.0) indicates a more uniform polymer chain length, which is often desirable and can be achieved through controlled polymerization techniques.

Table 3: Example GPC Data for Poly(this compound) Synthesized under Different Conditions

| Sample ID | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |

| PNAc-01 | 85.5 | 102.6 | 1.20 |

| PNAc-02 | 120.3 | 150.4 | 1.25 |

| PNAc-03 | 155.2 | 201.8 | 1.30 |

This table contains representative data illustrating typical molecular weight and PDI values that can be obtained for this class of polymer.

Thermal Properties and Stability of Polymers

The thermal behavior of a polymer is a critical factor for its processing and end-use applications. Key parameters include the glass transition temperature, which defines the transition from a rigid, glassy state to a more flexible, rubbery state.

The glass transition temperature (Tg) is one of the most important thermal properties of an amorphous or semi-crystalline polymer. It is typically measured using Differential Scanning Calorimetry (DSC), which detects the change in heat capacity that occurs at the transition. For poly(this compound), the Tg is influenced by the bulky, rigid norbornane ring in the backbone and the polar acetate side group. The rigid backbone contributes to a relatively high Tg compared to more flexible polymers like polyethylene (B3416737). The presence of the acetate side group can influence chain mobility and intermolecular interactions, thereby affecting the Tg. The molecular weight of the polymer also plays a role, with Tg generally increasing with molecular weight up to a certain plateau.

The Tg value is a key parameter in determining the service temperature range of the material. Below the Tg, the polymer is hard and brittle, while above it, the material becomes soft and can undergo viscous flow.

Table 4: Glass Transition Temperatures (Tg) of Norbornene-Based Polymers with Different Side Groups

| Polymer | Side Group | Tg (°C) |

| Polynorbornene | -H | ~35-41 |

| Poly(this compound) | -OCOCH₃ | Expected to be higher than Polynorbornene |

| Poly(N-octyl-norbornene-dicarboximide) | N-octyl-dicarboximide | 126 |

| Poly(N-cyclohexyl-norbornene-dicarboximide) | N-cyclohexyl-dicarboximide | 215 |

This table provides comparative data to illustrate the effect of side-chain structure on the Tg of polynorbornene derivatives. The specific Tg for poly(this compound) would be determined experimentally via DSC.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of polymeric materials. For polymers derived from this compound, TGA reveals their decomposition behavior as a function of temperature. Generally, polynorbornenes functionalized with ester groups exhibit good thermal stability. researchgate.net

A typical TGA analysis would provide key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum weight loss (Tmax), and the percentage of char yield at a specific high temperature. This data is critical for determining the processing window and service temperature limits of these materials.

| Polymer System | Onset Decomposition Temperature (°C) | Temperature of Maximum Weight Loss (°C) | Char Yield at 600°C (%) |

| Representative Functionalized Polynorbornene | Approx. 350 | Varies | Varies |

Crystallinity and Morphology by Wide-Angle X-ray Diffraction (WAXD)

The morphology of polymers derived from this compound has been investigated using wide-angle X-ray diffraction (WAXD). Research indicates that polymers produced from the vinyl polymerization of 5-norbornene-2-yl-acetate are non-crystalline in nature. sciengine.com

The WAXD patterns of these amorphous polymers are characterized by broad, diffuse halos rather than sharp, well-defined peaks that would signify a crystalline structure. This amorphous nature is attributed to the bulky and irregular structure of the norbornene repeating unit with the acetate side group, which hinders the orderly packing of polymer chains required for crystallization. The resulting morphology is one of short-range order and long-range disorder. sciengine.com This amorphous structure has significant implications for the physical and mechanical properties of the polymer, often leading to transparency and good solubility in common solvents. sciengine.com

Mechanical Performance Studies of Copolymers

The mechanical properties of copolymers incorporating this compound are of significant interest for various applications. While specific mechanical data for copolymers derived exclusively from this compound is limited, valuable insights can be gained from studies on copolymers of ethylene (B1197577) with other norbornene derivatives, such as 5-ethylidene-2-norbornene. These cyclic olefin copolymers (COCs) are known for their tunable mechanical performance.

The mechanical behavior of these copolymers, including tensile strength and elongation at break, is highly dependent on the comonomer composition and the resulting microstructure. For example, in ethylene/propylene/5-ethylidene-2-norbornene terpolymers, the mechanical properties can range from thermoplastic to elastomeric behavior.

Below is a table with representative data for ethylene/propylene/5-ethylidene-2-norbornene (E/P/ENB) copolymers, which illustrates the range of mechanical properties that can be achieved in such systems.

| Copolymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

| E/P/ENB Terpolymer 1 | 3 | 290 |

| E/P/ENB Terpolymer 2 | 25 | 1050 |

Data is for illustrative purposes for a related copolymer system. mdpi.com

Surface Properties (e.g., Hydrophilicity)

The surface properties of polymers, particularly their hydrophilicity or hydrophobicity, are critical for applications where interfacial interactions are important. The presence of the acetate functional group in polymers derived from this compound is expected to influence their surface energy and wettability.

The ester group (-OCOCH₃) in the acetate moiety contains polar oxygen atoms, which can engage in hydrogen bonding with water molecules. This would theoretically impart a degree of hydrophilicity to the polymer surface compared to a non-functionalized polynorbornene. The extent of this hydrophilicity can be quantified by measuring the water contact angle on the polymer surface. A lower contact angle generally indicates a more hydrophilic surface.

Reactivity and Derivatization of 5 Norbornen 2 Yl Acetate Beyond Polymerization

Use as a Starting Reagent for Specific Chemical Syntheses

5-Norbornen-2-yl acetate (B1210297) is a valuable starting material for creating more complex molecules due to its inherent reactivity. The strained double bond and the ester group provide two distinct points for chemical modification, enabling its use in the synthesis of a variety of organic structures.

Commercial chemical suppliers indicate that 5-norbornen-2-yl acetate can function as a starting reagent for the synthesis of urea (B33335) condensation products. This reaction is reported to proceed from α-dicarbonyl compounds in the presence of Bismuth(III) triflate (Bi(OTf)₃) as a catalyst. Bismuth(III) triflate is recognized as an effective and environmentally friendly Lewis acid catalyst for various organic transformations, including condensation reactions.

However, a detailed, peer-reviewed scientific protocol for this specific transformation involving this compound could not be identified in a comprehensive search of scientific literature. Therefore, specific reaction conditions, the scope of applicable α-dicarbonyl compounds, and the yields of the resulting urea condensation products are not publicly documented in primary research articles. The general proposed reaction is outlined below, though without experimental validation from a primary source.

Hypothetical Reaction Scheme: this compound + α-Dicarbonyl Compound + Urea ---(Bi(OTf)₃)--> Urea Condensation Product

Further research would be necessary to validate and characterize this synthetic route.

Chemoenzymatic Access to Enantiomeric Bicyclo[2.2.1]heptan-2,5-diones

A well-documented application of this compound is in the chemoenzymatic synthesis of enantiomerically pure bicyclo[2.2.1]heptan-2,5-diones. These chiral ketones are valuable building blocks in asymmetric synthesis. The process leverages a combination of enzymatic resolution and subsequent chemical transformations to achieve high enantiomeric purity.

The synthesis begins with a standard racemic mixture of (+/-)-endo- and exo-5-norbornen-2-yl acetate. The key step is the kinetic resolution of this mixture using a lipase (B570770) enzyme, typically from a Candida species. In this enzymatic hydrolysis, one enantiomer of the acetate is selectively hydrolyzed to the corresponding alcohol, while the other enantiomer remains largely unreacted. This separation of enantiomers is based on the stereoselectivity of the enzyme.

For example, the lipase might preferentially hydrolyze the (+)-acetate to the (+)-alcohol, leaving the (-)-acetate behind. This results in a mixture containing one enantiomer as an alcohol and the other as an acetate, which can then be separated.

Following the enzymatic resolution and separation, the isolated enantiomers undergo a series of chemical transformations. The resolved alcohol is oxidized to the corresponding ketone. The unreacted acetate enantiomer is first hydrolyzed to its alcohol counterpart and then subsequently oxidized to the ketone of the opposite configuration. This dual pathway allows for the efficient production of both (1R, 4R)- and (1S, 4S)-bicyclo[2.2.1]heptan-2,5-diones in high enantiomeric purity. nih.gov

Enzymatic Kinetic Resolution: Selective hydrolysis of one enantiomer of racemic this compound.

Separation: Isolation of the resulting alcohol and the unreacted acetate.

Chemical Transformation: Hydrolysis of the remaining acetate and oxidation of both resolved alcohols to the final dione (B5365651) products.

This chemoenzymatic approach is a powerful strategy for accessing chiral molecules that are difficult to obtain through purely chemical methods.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of this compound Note: This data is illustrative of a typical kinetic resolution process and is not from a specific cited study.

| Entry | Substrate Enantiomer | Product | Conversion (%) | Enantiomeric Excess (ee %) of Remaining Acetate | Enantiomeric Excess (ee %) of Alcohol Product |

|---|---|---|---|---|---|

| 1 | (+/-)-5-Norbornen-2-yl acetate | (+)-5-Norbornen-2-ol | ~50 | >99% (for (-)-acetate) | >99% |

Emerging Research and Future Prospects in 5 Norbornen 2 Yl Acetate Chemistry

Development of Novel Catalytic Systems for Enhanced Performance

A significant area of research is the development of more efficient and versatile catalytic systems for the polymerization of 5-Norbornen-2-yl acetate (B1210297). Traditional catalysts often have limitations in terms of activity, stability, and control over the resulting polymer's properties.

Recent advancements have seen the emergence of late transition metal complexes and N-heterocyclic carbene (NHC) ligands, which show great promise. For instance, a novel catalytic system based on bis-(β-ketonaphthylamino) nickel(II)/B(C6F5)3/AlEt3 has been successfully used to catalyze the vinyl polymerization of 5-Norbornen-2-yl-acetate. sciengine.comciac.jl.cn This system yields polymers with moderate molecular weights, good thermal stability, and solubility in common solvents. sciengine.com The polymerization conditions, such as temperature and time, have been found to significantly influence the outcomes. sciengine.com

Similarly, air-stable cationic (η3-substituted allyl) palladium N-heterocyclic carbene (NHC) complexes have proven to be active catalysts for the olefin polymerization of related monomers like (bicyclo[2.2.1]hept-5-en-2-yl)methyl acetate. researchgate.net The catalytic activity of these systems is highly dependent on reaction conditions and the specific structure of the catalyst, including the substituents on the allyl group and the counter anion. researchgate.net Research has also explored the use of nickel catalyst systems for the copolymerization of 5-Norbornen-2-yl acetate with ethylene (B1197577), resulting in high molecular weight functionalized polyethylene (B3416737). sigmaaldrich.comchemicalbook.com

The ring-opening metathesis polymerization (ROMP) of this compound and its derivatives is another key area of investigation. chemicalbook.com20.210.105 Dinuclear osmium complexes and triply bonded ditungsten complexes have been studied as initiators for ROMP, demonstrating high efficiency and stereoselectivity. sigmaaldrich.comchemicalbook.commdpi.com Basset and coworkers have reported single-component tungsten-based catalysts with exceptional functional group tolerance, capable of polymerizing functionalized norbornenes like norborn-5-ene-2-yl acetate. 20.210.105

Table 1: Overview of Novel Catalytic Systems for this compound Polymerization

| Catalyst System | Type of Polymerization | Key Features |

| Bis-(β-ketonaphthylamino) nickel(II)/B(C6F5)3/AlEt3 | Vinyl Polymerization | Produces polymers with moderate molecular weight and good thermal stability. sciengine.com |

| Cationic (η3-substituted allyl) palladium NHC complexes | Olefin Polymerization | Air-stable and active; activity is tunable by modifying catalyst structure and reaction conditions. researchgate.net |

| Nickel catalyst system | Copolymerization with Ethylene | Forms high molecular weight functionalized polyethylene. sigmaaldrich.comchemicalbook.com |

| Dinuclear complex Cp*2Os2Br4 | Ring-Opening Metathesis Polymerization (ROMP) | Effective for ROMP of norbornene derivatives. sigmaaldrich.comchemicalbook.com |

| Na[W2(µ-Cl)3Cl4(THF)2] | Ring-Opening Metathesis Polymerization (ROMP) | Highly efficient unicomponent initiator with high cis-stereoselectivity. mdpi.com |

| W(¼CH-t-Bu)(CH2-t-Bu)Cl(OAr)(O(CHC(CH3)2)2) | Ring-Opening Metathesis Polymerization (ROMP) | Lewis-acid free with exceptional functional group tolerance. 20.210.105 |

Exploration of New Functionalized Polymers with Tailored Properties

Researchers are actively exploring the synthesis of new polymers incorporating this compound to create materials with specific, tailored properties for a range of applications. The versatility of the norbornene backbone allows for the introduction of various functional groups, leading to polymers with unique thermal, mechanical, and optical characteristics. researchgate.net

One approach involves the copolymerization of this compound with other monomers. For example, its copolymerization with ethylene using nickel catalysts yields functionalized polyethylenes with ester functionalities. sigmaaldrich.comchemicalbook.com These materials can exhibit improved properties compared to standard polyethylene.

Furthermore, the development of multiblock copolymers through techniques like macromolecular cross-metathesis of polynorbornene with other polymers opens up possibilities for creating materials that combine the properties of the constituent homopolymers. nih.gov For instance, norbornene–ethylene–vinyl acetate/vinyl alcohol multiblock copolymers have been synthesized, and their properties can be further modified through hydrogenation and deacetylation. nih.gov

The synthesis of chiral polymers from norbornene derivatives is another promising area. By using chiral alcohols derived from natural terpenes to create norbornene-type monomers, it is possible to produce optically active polymers through ROMP. nih.gov These chiral polymers have potential applications in enantioselective membrane separation and as chiral stationary phases in chromatography. nih.gov

Table 2: Examples of Functionalized Polymers Derived from Norbornene Acetate Derivatives

| Polymer Type | Monomers | Synthesis Method | Key Properties/Potential Applications |

| Functionalized Polyethylene | This compound, Ethylene | Nickel-catalyzed copolymerization | High molecular weight, incorporates ester functionalities. sigmaaldrich.comchemicalbook.com |

| Multiblock Copolymers | Polynorbornene, Poly(5-acetoxy-1-octenylene) | Macromolecular cross-metathesis | Combines properties of homopolymers; tunable via post-polymerization modification. nih.gov |

| Chiral Polynorbornenes | Norbornene-dicarboxylic anhydride (B1165640), Chiral alcohols (e.g., (-)-menthol, (-)-borneol) | Ring-Opening Metathesis Polymerization (ROMP) | Optically active, high thermal stability, film-forming properties; for enantioselective separations. nih.gov |

| Side-Chain Benzoxazine Resins | Norbornene-functionalized benzoxazine | Ring-Opening Metathesis Polymerization (ROMP) | High-performance thermosets with good thermal and mechanical properties. mdpi.com |

Advanced Theoretical Modeling of Reactivity and Selectivity

To complement experimental work, advanced theoretical and computational modeling is being increasingly employed to gain deeper insights into the reactivity and selectivity of this compound and related compounds. Density Functional Theory (DFT) and ab initio calculations are powerful tools for studying reaction mechanisms, predicting the stability of isomers, and understanding the factors that control stereoselectivity. researchgate.net

For example, theoretical calculations have been used to investigate the thermodynamic stabilities of various bicyclo[4.2.0]octene isomers, which can be formed during certain polymerization reactions. researchgate.net These studies help in understanding and predicting the course of isomerization reactions that can compete with polymerization.

In the context of stereoselective synthesis, computational models can elucidate the factors governing the endo/exo selectivity in reactions involving norbornene derivatives. Studies on the base-promoted isomerization of methyl 5-norbornene-2-carboxylate have utilized theoretical principles to understand the generation of carbanion intermediates and the resulting equilibrium between endo and exo isomers. scirp.org

Furthermore, theoretical modeling is instrumental in designing new catalysts. By understanding the electronic and steric effects of ligands and substrates on the catalyst's activity and selectivity, researchers can rationally design more efficient catalytic systems. For instance, DFT studies can help predict the catalytic activity of different metal complexes for the polymerization of norbornene derivatives, guiding the synthesis of new and improved catalysts.

Table 3: Applications of Theoretical Modeling in this compound Chemistry

| Modeling Technique | Area of Application | Key Insights Gained |

| Ab initio and DFT calculations | Isomerization reactions | Determination of thermodynamic stabilities of different isomers, prediction of isomerization pathways. researchgate.net |

| DFT and related methods | Stereoselectivity in synthesis | Understanding the factors controlling endo/exo selectivity in reactions of norbornene derivatives. scirp.org |

| Computational Catalyst Design | Development of new catalysts | Elucidation of electronic and steric effects to predict and enhance catalyst performance and selectivity. |

Q & A

Q. What are the established synthetic routes for 5-norbornen-2-yl acetate, and how can purity be validated?

The compound is synthesized via acetylation of exo-5-norbornen-2-ol using acetic anhydride or acetyl chloride under acidic or basic conditions. Purification typically involves distillation or chromatography. Purity validation employs gas chromatography (GC) with retention indices (e.g., AI: 1088, KI: 1090) and mass spectrometry (MS) to confirm molecular weight (MW: 152) and structural integrity . Discrepancies in isomer ratios (endo vs. exo) may arise during synthesis, necessitating isomer-specific analytical methods like chiral-phase GC or NMR .

Q. How can researchers distinguish between endo and exo isomers of this compound?

Isomeric separation requires techniques such as chiral chromatography or fractional crystallization. Structural confirmation relies on NMR: the exo isomer shows distinct chemical shifts for the acetate group (e.g., δ 2.0–2.1 ppm for the methyl protons) and norbornene bridge protons. Computational modeling (DFT) may also predict steric and electronic differences between isomers, guiding experimental design .

Q. What spectroscopic methods are critical for characterizing this compound?

Key methods include:

- GC-MS : For molecular weight confirmation (m/z 152) and isomer identification using retention indices .

- NMR : H and C NMR to resolve bridgehead protons (δ 1.5–3.0 ppm) and acetate carbonyl (δ 170–175 ppm).

- IR Spectroscopy : C=O stretch (~1740 cm) and ester C-O vibrations (~1240 cm) .

Advanced Research Questions

Q. How does this compound behave in nickel-catalyzed copolymerization with ethylene?

The compound participates in tapered block copolymer synthesis with ethylene using nickel catalysts (e.g., [N-(2,6-diisopropylphenyl)-2-(2,6-diisopropylphenylimino)propanamide]Ni(η-CHPh)(PMe)). Polymerization kinetics depend on monomer feed ratios, temperature (typically 60–100°C), and catalyst activation methods. The resulting copolymers exhibit tunable thermal properties (DSC) and mechanical behavior, influenced by norbornene content .

Q. What strategies optimize the functionalization of this compound derivatives for bioapplications?

Reactive esters (e.g., succinimidyl or NHS esters) enable bioconjugation via click chemistry. For example, 5-norbornene-2-acetic acid NHS ester reacts with amines under mild conditions. Functionalization efficiency is validated by H NMR (disappearance of NHS protons) and MALDI-TOF MS for molecular weight shifts . Applications include drug delivery systems and polymer-peptide hybrids.

Q. How do isomer ratios (endo/exo) impact material properties in copolymer systems?

Exo isomers typically exhibit higher reactivity in ring-opening metathesis polymerization (ROMP) due to reduced steric hindrance. Copolymers with exo-rich monomers show lower glass transition temperatures () and enhanced flexibility compared to endo-dominant systems. Quantitative isomer analysis via C NMR or X-ray crystallography is critical for structure-property correlations .

Q. What analytical approaches resolve contradictions in reported copolymer composition data?

Discrepancies in monomer incorporation ratios may arise from inconsistent catalyst activity or side reactions. Cross-validation using triple-detection GPC (for molecular weight and branching), H NMR integration, and elemental analysis ensures accuracy. Reproducibility requires strict control of oxygen/moisture levels and catalyst pre-activation protocols .

Methodological Considerations

Q. How can researchers validate the reproducibility of polymerization studies involving this compound?

- Catalyst Characterization : X-ray diffraction or P NMR to confirm catalyst structure.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track monomer consumption.

- Batch Consistency : Triplicate experiments with statistical analysis (e.g., ANOVA) to assess variability .

Q. What protocols address challenges in isolating pure this compound isomers?